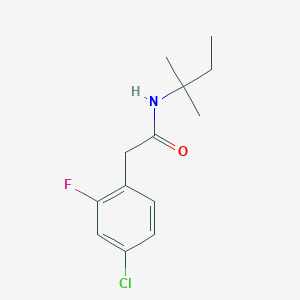![molecular formula C23H28N4O B5395207 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5395207.png)
6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide, also known as compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
作用机制
The mechanism of action of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is complex and not fully understood. However, studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A interacts with specific proteins and enzymes in the body, leading to various physiological and biochemical effects. For example, 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis. This activation can lead to increased glucose uptake and fatty acid oxidation, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and proteins, as mentioned earlier. It has also been shown to increase glucose uptake and fatty acid oxidation, as well as modulate the activity of certain ion channels in the body. These effects can lead to various physiological changes, such as increased energy expenditure and decreased insulin resistance.
实验室实验的优点和局限性
One of the main advantages of using 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A in lab experiments is its specificity. Compound A has been shown to have a high degree of selectivity for certain proteins and enzymes, making it a valuable tool for studying their function. However, one of the limitations of using 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is its potential toxicity. Studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A. One area of interest is its potential as a cancer therapy. Studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has anticancer properties, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Finally, further research is needed to fully understand the mechanism of action of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A and its potential applications in various fields.
Conclusion:
In conclusion, 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is a novel chemical 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is a complex process that requires expertise in organic chemistry. Compound A has been shown to have anticancer properties, modulate the activity of certain enzymes and proteins, and increase glucose uptake and fatty acid oxidation. One of the main advantages of using 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A in lab experiments is its specificity, but its potential toxicity is a limitation. Finally, there are several potential future directions for research on 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A, including its potential as a cancer therapy and treatment for metabolic disorders.
合成方法
The synthesis of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A involves a series of chemical reactions that require specific reagents and conditions. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the synthesis of 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A is a complex process that requires expertise in organic chemistry.
科学研究应用
Compound A has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of medicine, where 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to have anticancer properties. Studies have shown that 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.
Another area of research has been in the field of biochemistry, where 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to modulate the activity of certain enzymes and proteins. For example, 6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide A has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
属性
IUPAC Name |
6-(2,5-dimethylphenyl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-16(2)22-24-11-13-27(22)12-5-10-25-23(28)19-8-9-21(26-15-19)20-14-17(3)6-7-18(20)4/h6-9,11,13-16H,5,10,12H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCOFDRXVKURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-hydroxy-4-azepanyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5395135.png)

![2-{4-[3-oxo-3-(1-piperidinyl)-1-propen-1-yl]phenyl}-5-pentylpyridine](/img/structure/B5395141.png)
![1-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5395160.png)
![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5395162.png)

![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5395179.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-thienylmethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5395186.png)
![(3S*,4R*)-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5395191.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5395199.png)
![1-[(2-ethylpyrimidin-5-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5395213.png)
![2-{2-[2-(acetyloxy)-5-bromo-3-ethoxyphenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5395218.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5395243.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5395253.png)